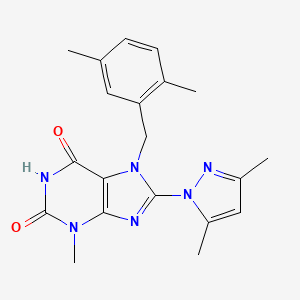

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2,5-dimethylbenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

Properties

IUPAC Name |

7-[(2,5-dimethylphenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O2/c1-11-6-7-12(2)15(8-11)10-25-16-17(24(5)20(28)22-18(16)27)21-19(25)26-14(4)9-13(3)23-26/h6-9H,10H2,1-5H3,(H,22,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGTIYNLTBKUQJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C3=C(N=C2N4C(=CC(=N4)C)C)N(C(=O)NC3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2,5-dimethylbenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione , also known as a derivative of purine with a pyrazole moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 304.36 g/mol. The structure features a purine core substituted with a 3,5-dimethylpyrazole and a 2,5-dimethylbenzyl group, which are critical for its biological interactions.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 304.36 g/mol |

| CAS Number | 335403-23-1 |

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to the target molecule have been shown to inhibit cancer cell proliferation in various models. A study highlighted that certain pyrazole derivatives demonstrated moderate antineoplastic activity against cancer cell lines such as TK-10 and HT-29 .

Antiviral Properties

The antiviral potential of pyrazole derivatives has also been documented. A series of studies focused on the inhibition of Hepatitis C virus (HCV) replication revealed that compounds similar to the target compound effectively inhibited NS5B polymerase activity . This suggests that the pyrazole moiety plays a crucial role in antiviral activity.

Anti-inflammatory Effects

Pyrazole compounds are known for their anti-inflammatory properties. The target compound's structural features may contribute to its ability to modulate inflammatory pathways. Studies have reported that related pyrazole derivatives exhibit significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .

The precise mechanism through which This compound exerts its biological effects is still under investigation. However, it is hypothesized that the interaction between the pyrazole ring and various biological targets—such as enzymes involved in cancer progression or viral replication—is fundamental to its activity.

Study 1: Anticancer Activity Assessment

In a comparative study analyzing several pyrazole derivatives for anticancer activity, This compound was evaluated alongside other compounds. The results indicated that this compound exhibited IC50 values comparable to established anticancer agents against breast cancer cell lines .

Study 2: Antiviral Efficacy

Another study focused on the antiviral efficacy of pyrazole derivatives against HCV. The results showed that the target compound significantly reduced HCV RNA levels in infected cells when administered at low micromolar concentrations . This highlights its potential as a therapeutic agent in viral infections.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of pyrazole derivatives in combating viral infections. For instance, compounds with similar pyrazole structures have shown promising anti-HIV activity. The structure-activity relationship (SAR) analysis indicates that modifications at specific positions can enhance efficacy against HIV strains, suggesting that the pyrazole moiety plays a crucial role in antiviral mechanisms .

Anticancer Properties

Research into purine derivatives has revealed their potential as anticancer agents. The compound under discussion has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary results indicate that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways involved in tumor progression .

Anti-inflammatory Effects

The compound's structure suggests possible anti-inflammatory properties. Similar pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines, indicating that this compound could modulate inflammatory responses and provide therapeutic benefits in conditions like arthritis or chronic inflammatory diseases .

Synthesis and Characterization

The synthesis of 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2,5-dimethylbenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with two analogs (from and ) to highlight structural and functional differences.

Table 1: Structural and Molecular Comparison

*Molecular weight calculated based on formula derived from substituents.

Key Findings:

Substituent Effects on Molecular Weight :

- The target compound has the highest molecular weight (~424.47 g/mol) due to the bulky 2,5-dimethylbenzyl group.

- Analog 2 (330.38 g/mol) has a lower molecular weight than the target but higher than Analog 1 (326.36 g/mol), reflecting the trade-off between alkyl and aromatic substituents .

Analog 1’s 2-methylallyl group offers moderate hydrophobicity, while Analog 2’s isopropyl and diethylpyrazole substituents prioritize alkyl chain interactions .

The 2,5-dimethylbenzyl group in the target compound could enable π-π stacking in biological targets, a feature absent in the aliphatic substituents of analogs .

Research Implications and Limitations

- The comparison highlights the role of substituent engineering in modulating physicochemical properties. However, biological activity data for these compounds are absent in the provided evidence, limiting functional conclusions.

- Structural studies (e.g., crystallography via SHELX programs) are recommended to validate steric and electronic effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2,5-dimethylbenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, and how can reaction efficiency be improved?

- Methodology :

- Step 1 : Start with a purine-2,6-dione core and introduce substituents via nucleophilic substitution or cross-coupling reactions. For pyrazole attachment, reflux the intermediate (e.g., purine derivative) with 3,5-dimethylpyrazole in ethanol for 2–4 hours to achieve regioselectivity .

- Step 2 : Optimize solvent choice (e.g., ethanol for reflux) and stoichiometry to minimize side products. Monitor reaction progress via TLC or HPLC.

- Step 3 : Purify via recrystallization from DMF/EtOH (1:1) to isolate high-purity crystals .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and confirming regiochemistry?

- Methodology :

- 1H/13C-NMR : Assign peaks for pyrazole (δ 6.0–6.5 ppm for pyrazole protons) and benzyl groups (δ 2.2–2.5 ppm for methyl substituents) .

- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error.

- X-ray crystallography : Resolve ambiguities in substitution patterns (e.g., pyrazole vs. benzyl orientation) .

Q. What preliminary assays are recommended to evaluate the compound’s bioactivity in vitro?

- Methodology :

- Kinase inhibition : Screen against kinase panels (e.g., CDKs, Aurora kinases) using ATP-competitive assays.

- Cytotoxicity : Test IC50 values in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .

Advanced Research Questions

Q. How can regioselectivity challenges in introducing the 2,5-dimethylbenzyl group be systematically addressed?

- Methodology :

- Computational modeling : Use DFT calculations to predict steric/electronic effects of substituents on benzylation .

- Protecting group strategies : Temporarily block reactive sites (e.g., N7 of purine) with Boc groups to direct benzylation to N8 .

Q. How can computational methods (e.g., molecular docking) predict the compound’s interactions with biological targets?

- Methodology :

- Docking software : Use AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets.

- MD simulations : Validate stability of ligand-receptor complexes over 100 ns trajectories .

Q. What strategies resolve contradictions in reported catalytic efficiencies for purine-derived compounds?

- Methodology :

- Controlled replication : Repeat experiments under identical conditions (e.g., solvent, temperature) to isolate variables .

- Kinetic studies : Compare turnover frequencies (TOF) and activation energies (ΔG‡) using Eyring plots .

Q. How can stability issues in aqueous or biological media be mitigated during pharmacological studies?

- Methodology :

- Degradation profiling : Use LC-MS to identify hydrolysis byproducts (e.g., cleavage at purine N7-C8 bond).

- Formulation : Encapsulate in liposomes or PEGylate to enhance solubility and reduce degradation .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for structurally similar purine-diones: How to validate purity?

- Methodology :

- DSC/TGA : Confirm thermal behavior (melting point ±1°C) and rule out solvent retention .

- Elemental analysis : Match experimental vs. theoretical C/H/N values (e.g., ±0.3% tolerance) .

Methodological Tables

| Parameter | Example Values | Source |

|---|---|---|

| Recrystallization Solvent | DMF/EtOH (1:1) | |

| NMR Chemical Shifts | Pyrazole-H: δ 6.2 ppm; Benzyl-CH3: δ 2.3 ppm | |

| Docking Software | AutoDock Vina (Binding affinity ≤-8 kcal/mol) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.